REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][C:7]([F:21])([F:20])[CH2:8][N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19])(=O)C.CC(C[AlH]CC(C)C)C.[NH4+].[Cl-].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1.C(OCC)C>[F:21][C:7]([F:20])([CH2:6][CH2:5][OH:4])[CH2:8][N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19] |f:2.3,4.5|
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Name
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N-(4-acetoxy-2,2-difluorobutyl)phthalimide
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Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCCC(CN1C(C=2C(C1=O)=CC=CC2)=O)(F)F
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
to stir 0.5 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the solution was warmed to room temperature
|
Type
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FILTRATION
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Details
|
the mixture was filtered through celite
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Type
|
WASH
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Details
|
washing with excess 1:1 Et2O/THF (1 L)
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Type
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CONCENTRATION
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Details
|
The filtrate was then concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the crude material was purified by column chromatography on silica gel (1:2 EtOAc/hexanes)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN1C(C=2C(C1=O)=CC=CC2)=O)(CCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |